![molecular formula C6H8N4O2S B2533256 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide CAS No. 869711-92-2](/img/structure/B2533256.png)
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide
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Description
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in various contexts. For instance, one method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative .
Molecular Structure Analysis
The molecular formula of this compound is C6H8N4O2S. The InChI code is 1S/C7H8N2O3S/c1-12-6(11)3-4-2-5(10)9-7(13)8-4/h2H,3H2,1H3,(H2,8,9,10,13) .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 200.22 . It is recommended to be stored at a temperature between 28 C .
Scientific Research Applications
Antimicrobial Activity
Compounds similar to “2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide” have been found to have antimicrobial properties . For instance, a study found that a compound with a similar structure showed high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme that is a target for antibacterial drug candidates . The compound showed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain .
Antitumor Activity
Some compounds with a similar structure have shown promising results in antitumor activity evaluation . These compounds were synthesized by reacting with carbon electrophiles and selected nitrogen nucleophiles .
Anticonvulsant Activity
A study found that two compounds with a similar structure exhibited weak anticonvulsant activity . These compounds decreased lethality and statistically improved the severity of one indicator .
Synthesis of Glycoproteins
Bis (pyrid-2-yl) disulfides, which can be synthesized from compounds with a similar structure, are used in the synthesis of glycoproteins .
Acid Corrosion Inhibitors
Bis (pyrid-2-yl) disulfides, which can be synthesized from compounds with a similar structure, are used as acid corrosion inhibitors for low-carbon steel .
Anti-HIV Activity
Bis (pyrid-2-yl) disulfides, which can be synthesized from compounds with a similar structure, exhibit anti-HIV activity .
properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFSMZKOQVNPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide |
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